

# SYBR Green II Staining Solution: Technical Support Center

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Compound of Interest		
Compound Name:	SYBR Green II	
Cat. No.:	B12393867	Get Quote

This guide provides best practices, troubleshooting advice, and detailed protocols for the effective reuse of **SYBR Green II** staining solution in your laboratory experiments.

## Frequently Asked Questions (FAQs)

Q1: How many times can I reuse my **SYBR Green II** staining solution? You can typically reuse the **SYBR Green II** working staining solution three to four times.[1][2][3][4][5] However, the exact number of uses depends on factors like the size of the gel, the amount of nucleic acid being stained, and the time between uses. For samples with expected low concentrations of nucleic acids, it is recommended not to reuse the solution more than once or twice to ensure maximum sensitivity.

Q2: What is the proper way to store the reused staining solution? For optimal stability, the working solution should be stored in a polypropylene plastic container, protected from light, and refrigerated at 2-8°C. Avoid using glass containers, as the dye can adsorb to glass surfaces, reducing its concentration and effectiveness.

Q3: How long can the working solution be stored? When prepared in a buffer and stored refrigerated (2-8°C) and protected from light, the solution can be stable for several weeks. If stored at room temperature, it should be used within three to four days. Staining solutions prepared in water instead of buffer are less stable and should be used within 24 hours for maximum sensitivity.

#### Troubleshooting & Optimization





Q4: My signal is weak after reusing the stain. What could be the cause? A weak signal can result from several factors:

- Dye Exhaustion: The dye in the solution is depleted after multiple uses.
- Improper pH: The staining efficiency of **SYBR Green II** is pH-sensitive. The optimal pH range for the staining buffer is 7.5 to 8.0. Performance significantly drops outside this range.
- Photobleaching: Exposure to light can degrade the fluorescent dye. Always store the solution in the dark.
- Incorrect Storage: Storing in glass containers or using old electrophoresis buffer can lead to poor staining results.

Q5: I'm observing high background fluorescence. What's wrong? **SYBR Green II** is known for its low intrinsic fluorescence, which typically results in negligible background. If you experience high background, check the following:

- Transilluminator Surface: Fluorescent dyes can accumulate on the glass surface of the transilluminator. Clean the surface with deionized water after each use.
- Dye Concentration: While rare with post-staining, excessively high dye concentration in precast gels can sometimes increase background fluorescence.

Q6: Does reusing the staining solution affect downstream applications like Northern blotting? No, staining with **SYBR Green II** does not interfere with the transfer of RNA to membranes for Northern blot analysis. It is recommended to include 0.1% to 0.3% SDS in the prehybridization and hybridization buffers to ensure the dye is completely removed. The dye can also be efficiently removed from nucleic acids by ethanol precipitation.

### **Data Summary: Storage and Stability**



Parameter	Recommendation	Stability/Notes	Citations
Number of Reuses	3 to 4 times	Depends on gel size and nucleic acid concentration.	
Storage Temperature	2-8°C (Refrigerated)	Preferred method for multi-week stability.	_
Room Temperature	Stable for 3-4 days.		
Storage Container	Polypropylene Plastic	Avoids dye adsorption.	_
Glass Containers	Not recommended; dye adsorbs to glass surfaces.		
Light Conditions	Store in the dark	Protect from light to prevent photobleaching.	
Working Solution pH	рН 7.5 - 8.0	Optimal for staining efficacy. Reduced stability outside this range.	
Solvent	Buffer (TBE, TAE, TE)	Provides higher stability.	<del>.</del>
Water	Use within 24 hours due to lower stability.		

## **Experimental Protocols**

# Protocol 1: Preparation of 1X SYBR Green II Working Solution

 Allow the 10,000X SYBR Green II stock solution in DMSO to thaw completely to room temperature.



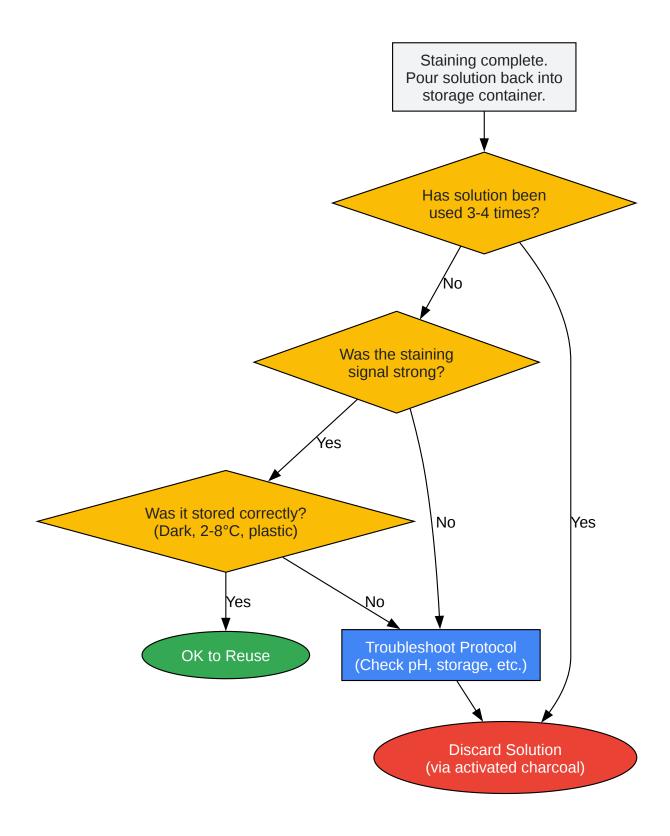
- Briefly centrifuge the vial to collect the solution at the bottom.
- In a polypropylene container, prepare the desired volume of a suitable buffer (e.g., TBE, TAE, or TE). Ensure the buffer pH is between 7.5 and 8.0.
- Dilute the stock solution 1:10,000 into the buffer. For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for better sensitivity.
- Mix thoroughly. The solution is now ready for use. Protect from light.

#### **Protocol 2: Post-Electrophoresis Staining and Reuse**

- Following electrophoresis, place the gel into a polypropylene staining tray.
- Add a sufficient volume of the 1X SYBR Green II working solution to completely submerge the gel.
- Protect the staining container from light by covering it with aluminum foil or placing it in a dark location.
- Agitate the gel gently on an orbital shaker for 20-40 minutes for agarose gels or 10-40 minutes for polyacrylamide gels. No destaining is required.
- After staining, carefully pour the staining solution back into its original light-protected polypropylene storage container for reuse.
- The stained gel is now ready for visualization using a transilluminator with appropriate excitation and emission filters. The fluorescence emission maximum is approximately 520 nm.
- For reuse, simply submerge the next gel in the stored solution and repeat the staining process. Discard the solution when a noticeable decrease in signal intensity is observed.

### **Visual Workflow**





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Caption: Decision tree for reusing SYBR Green II staining solution.



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